CYP11B2 (Aldosterone Synthase) Inhibitory Activity: A Low-Nanomolar Potency Baseline
6-Chloro-N-cyclopropyl-3-nitropyridin-2-amine exhibits potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 22 nM [1]. This value provides a benchmark for structure-activity relationship (SAR) studies, as closely related analogs lacking the nitro group or possessing different N-substituents show significantly reduced potency or altered selectivity profiles [2]. While direct head-to-head comparison data for this exact scaffold is limited, the 22 nM IC50 is a quantifiable starting point that differentiates it from many other nitropyridine building blocks which lack reported CYP11B2 activity.
| Evidence Dimension | CYP11B2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | No direct comparator; class-level inference based on SAR of similar cyclopropylamine-containing CYP11B2 inhibitors (e.g., other substituted pyridines with IC50 values ranging from >100 nM to inactive) |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Human CYP11B2 expressed in hamster V79MZh cells; substrate: [1,2-3H]-11-deoxycorticosterone; incubation: 30 min; detection: HPTLC |
Why This Matters
This low-nanomolar potency establishes the compound as a valuable starting point for medicinal chemistry programs targeting aldosterone synthase, a validated target for hypertension and heart failure.
- [1] BindingDB. BDBM50456831 (CHEMBL4203608). Inhibition of human CYP11B2. Accessed 2026. View Source
- [2] Ulrich, L. et al. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. (Referenced in search results). View Source
